molecular formula C21H20BrNO4 B282206 5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282206
M. Wt: 430.3 g/mol
InChI Key: NVSOCAYWLXGSBO-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHPP and is a pyrrole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BHPP as an anticancer agent is not well understood. However, it has been suggested that BHPP induces apoptosis in cancer cells by activating the caspase pathway. BHPP has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
BHPP has been shown to have a low toxicity profile and does not cause any significant biochemical or physiological effects in vitro. However, further studies are required to determine the long-term effects of BHPP on living organisms.

Advantages and Limitations for Lab Experiments

BHPP has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. However, BHPP has some limitations such as its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the study of BHPP. One area of research could be the optimization of the synthesis method to improve the yield and purity of BHPP. Another area of research could be the development of new applications for BHPP in materials science and organic electronics. Furthermore, the mechanism of action of BHPP as an anticancer agent needs to be further elucidated, and its potential for use in clinical trials needs to be explored.
Conclusion:
In conclusion, BHPP is a chemical compound that has shown potential for use in various fields such as medicinal chemistry, materials science, and organic electronics. The synthesis of BHPP is straightforward, and it has a low toxicity profile. Further studies are required to determine the long-term effects of BHPP on living organisms and to explore its potential for use in clinical trials.

Synthesis Methods

The synthesis of BHPP involves the reaction of 4-bromobenzaldehyde with 2-hydroxypropionaldehyde to form 4-bromo-3-formyl-1-butanol. This intermediate is then reacted with 4-methylbenzoyl chloride to form the corresponding ester. Finally, the ester is reacted with pyrrole in the presence of a base to yield BHPP.

Scientific Research Applications

BHPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BHPP has shown promising results as an anticancer agent and has been tested against various cancer cell lines. In materials science, BHPP has been used as a building block for the synthesis of organic semiconductors and has shown potential for use in organic photovoltaics. In organic electronics, BHPP has been used as a dopant for the synthesis of conductive polymers.

properties

Molecular Formula

C21H20BrNO4

Molecular Weight

430.3 g/mol

IUPAC Name

(4Z)-5-(4-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H20BrNO4/c1-12-3-5-15(6-4-12)19(25)17-18(14-7-9-16(22)10-8-14)23(11-13(2)24)21(27)20(17)26/h3-10,13,18,24-25H,11H2,1-2H3/b19-17-

InChI Key

NVSOCAYWLXGSBO-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Br)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Br)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Br)O

Origin of Product

United States

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